molecular formula C13H14O4 B12537795 2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid CAS No. 664334-19-4

2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid

Cat. No.: B12537795
CAS No.: 664334-19-4
M. Wt: 234.25 g/mol
InChI Key: JBTUINMLDNYBOV-UHFFFAOYSA-N
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Description

2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two prop-2-en-1-yloxy groups attached to a benzoic acid core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid typically involves the reaction of 2,4-dihydroxybenzoic acid with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-yl groups can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid involves its ability to form covalent bonds with biological targets through its prop-2-en-1-yl groups. When exposed to UV light, the compound can undergo photochemical reactions, leading to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules. This property makes it useful as a biochemical probe for studying molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid is unique due to its ability to form covalent bonds under UV light, making it a valuable tool for biochemical research. Its structural features also allow for diverse chemical modifications, enhancing its versatility in various applications.

Properties

CAS No.

664334-19-4

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

2,4-bis(prop-2-enoxy)benzoic acid

InChI

InChI=1S/C13H14O4/c1-3-7-16-10-5-6-11(13(14)15)12(9-10)17-8-4-2/h3-6,9H,1-2,7-8H2,(H,14,15)

InChI Key

JBTUINMLDNYBOV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C=C1)C(=O)O)OCC=C

Origin of Product

United States

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